molecular formula C7H16N2O B1265843 1-Butyl-3,3-dimethylurea CAS No. 52696-91-0

1-Butyl-3,3-dimethylurea

Cat. No.: B1265843
CAS No.: 52696-91-0
M. Wt: 144.21 g/mol
InChI Key: XJQKHXXRLQIHMS-UHFFFAOYSA-N
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Description

1-Butyl-3,3-dimethylurea is an organic compound with the molecular formula C₇H₁₆N₂O. It is a derivative of urea, characterized by the presence of a butyl group and two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

1-Butyl-3,3-dimethylurea can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for a few hours . Another method involves the nucleophilic addition of butylamine to potassium isocyanate in water without the use of organic co-solvents .

Chemical Reactions Analysis

1-Butyl-3,3-dimethylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-3,3-dimethylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other urea derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Butyl-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Butyl-3,3-dimethylurea can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-butyl-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKHXXRLQIHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200658
Record name 1-Butyl-3,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52696-91-0
Record name 1-Butyl-3,3-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-3,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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